2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Description
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a pyridine-based organoboron compound with the molecular formula C₁₁H₁₆BClN₂O₂ and a molecular weight of 254.53 g/mol . Its structure features:
- A chloro group at the 2-position of the pyridine ring.
- An amino group at the 4-position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position.
This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s stability and reactivity under catalytic conditions . Its applications span pharmaceutical intermediates, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(13)5-8(7)14/h5-6H,1-4H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSQJRPUTARKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Pyridine Precursors
The Miyaura borylation reaction is a cornerstone for introducing boronate esters into aromatic systems. For 2-chloro-5-boronate-pyridin-4-amine, this method involves palladium-catalyzed coupling of a halogenated pyridine derivative with bis(pinacolato)diboron (B₂Pin₂). A representative procedure begins with 2,5-dichloro-4-aminopyridine, where selective borylation at the 5-position is achieved using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in dimethylacetamide (DMA) at 80–90°C .
Key considerations include:
-
Regioselectivity : The chlorine substituent at position 2 directs boronylation to position 5 due to electronic effects .
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Catalyst Loading : Optimal Pd concentrations range from 2–5 mol%, with higher loadings accelerating side reactions such as protodeboronation .
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Solvent Effects : Polar aprotic solvents like DMA enhance reaction rates compared to tetrahydrofuran (THF) .
Table 1 : Miyaura Borylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes conversion |
| Pd Catalyst | Pd(dppf)Cl₂ (3 mol%) | Balances activity/cost |
| Reaction Time | 12–18 hours | Prevents over-reaction |
| Base | KOAc (3 equiv) | Neutralizes HX byproducts |
Yields typically reach 65–75% after chromatographic purification . Scalability is demonstrated at the 100-g scale with consistent outcomes .
Lithiation-Borylation Strategies
Alternative routes employ directed ortho-metalation (DoM) followed by boron reagent quenching. Starting from 2-chloro-4-aminopyridine, lithiation at -78°C using n-butyllithium generates a stabilized aryllithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group . This method circumvents palladium costs but requires strict anhydrous conditions.
Critical steps include:
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Temperature Control : Lithiation below -70°C minimizes side reactions such as ring opening .
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Electrophile Quenching : Rapid addition of the boron electrophile ensures high functionalization efficiency.
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Workup Protocol : Acidic quench (e.g., 1 M HCl) followed by extraction into dichloromethane (DCM) isolates the product .
Table 2 : Lithiation-Borylation Performance Metrics
| Condition | Outcome |
|---|---|
| Lithiation Agent | n-BuLi (2.5 equiv) |
| Boron Electrophile | 2-Isopropoxy-1,3,2-dioxaborolane |
| Yield | 60–68% |
| Purity (HPLC) | >95% after recrystallization |
This method is favored for small-scale syntheses but faces challenges in reproducibility at larger scales due to sensitivity to moisture .
Suzuki-Miyaura Cross-Coupling of Prefunctionalized Intermediates
A convergent approach couples preformed boronic acids with halogenated pyridines. For example, 5-boronate-2-chloropyridin-4-amine is synthesized via coupling of 2-chloro-4-amino-5-iodopyridine with pinacol borane under Pd(OAc)₂ catalysis . This method offers flexibility in late-stage functionalization but requires access to iodinated precursors.
Mechanistic Insights :
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Oxidative Addition : Pd⁰ inserts into the C–I bond of the iodopyridine.
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Transmetalation : Boronate transfers to the Pd center.
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Reductive Elimination : Forms the C–B bond, regenerating Pd⁰ .
Table 3 : Cross-Coupling Reaction Parameters
| Variable | Optimal Value | Effect |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) | Cost-effective |
| Ligand | SPhos (4 mol%) | Enhances turnover |
| Solvent | Dioxane/H₂O (4:1) | Improves solubility |
| Temperature | 100°C | Accelerates kinetics |
Yields average 70–80%, though iodinated starting materials are less accessible than chlorinated analogues .
One-Pot Multistep Synthesis
Recent advancements integrate halogenation and borylation in a single vessel. Starting from 4-aminopyridine, sequential chlorination (using POCl₃) and Miyaura borylation eliminate intermediate isolation steps, reducing process mass intensity .
Procedure Overview :
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Chlorination : 4-Aminopyridine treated with POCl₃ at reflux (110°C, 6 hours).
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In Situ Borylation : Addition of B₂Pin₂, Pd catalyst, and KOAc at 85°C for 16 hours.
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Workup : Neutralization, extraction, and silica gel chromatography .
Table 4 : One-Pot Synthesis Efficiency
| Metric | Result |
|---|---|
| Overall Yield | 58–63% |
| Purity | 92–94% |
| Process Time | 22–24 hours |
This method is advantageous for industrial applications but requires precise control over reaction conditions to prevent side reactions .
Enzymatic Borylation Approaches
Emerging biocatalytic methods employ engineered transferases to install boronate groups under mild conditions. While still experimental, these systems operate in aqueous buffers at 25–37°C, offering sustainability benefits . Current limitations include low turnover numbers (TON < 50) and substrate specificity challenges.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate substitution reactions.
Solvents: Common solvents include tetrahydrofuran and dimethylformamide.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound is utilized as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific diseases such as cancer. Its ability to participate in coupling reactions allows for the formation of complex molecules that can serve as potential therapeutic agents.
Case Study:
Research indicates that derivatives of this compound have been explored for their kinase inhibitory activity, which is crucial for cancer treatment. For instance, studies have shown that modifications to the pyridine structure can enhance bioactivity against specific cancer cell lines .
Organic Synthesis
Building Block in Chemical Synthesis:
The compound serves as a versatile building block in organic chemistry. It facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic structures.
Applications in Research:
In laboratory settings, it is often employed to create novel compounds with desired properties. Its use in synthesizing biologically active molecules has been documented extensively .
Agricultural Chemistry
Enhancing Agrochemical Efficacy:
In agricultural chemistry, this compound is incorporated into formulations aimed at improving crop protection products. Its unique properties can enhance the stability and efficacy of pesticides and herbicides.
Impact on Crop Yields:
Research has demonstrated that agrochemicals formulated with this compound can lead to improved crop yields by effectively managing pest populations while minimizing environmental impact .
Material Science
Advanced Materials Production:
The incorporation of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine into polymer formulations enhances their thermal stability and mechanical strength. This application is particularly valuable in producing advanced materials used in various industrial applications.
Case Example:
Studies have shown that polymers modified with this compound exhibit improved performance characteristics, making them suitable for high-performance applications in electronics and automotive industries .
Biological Research
Development of Biological Probes:
The compound is also used in the development of biologically active probes for studying cellular processes. Its ability to undergo various chemical transformations allows researchers to design probes that can interact with specific biological targets.
Fluorescent Probes:
Utilization in creating fluorescent probes enables high specificity and sensitivity in imaging cellular processes, advancing research in cell biology and related fields .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting cancer therapies | Facilitates creation of complex therapeutic agents |
| Organic Synthesis | Building block for carbon-carbon bond formation | Enables synthesis of novel biologically active molecules |
| Agricultural Chemistry | Enhances efficacy and stability of agrochemicals | Improves crop yields and pest management |
| Material Science | Used in polymer formulations to enhance properties | Increases thermal stability and mechanical strength |
| Biological Research | Development of biological probes and fluorescent markers | Advances imaging techniques and cellular studies |
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine involves its ability to undergo various chemical transformations. The boronate ester group facilitates coupling reactions, while the chloro group can be substituted to introduce different functional groups. These transformations enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridine derivatives with boronate esters and varying substituents. Key differences in reactivity, stability, and applications are highlighted below.
Table 1: Structural and Molecular Comparisons
Key Comparisons
Reactivity in Cross-Coupling Reactions The position of the amino group (4- vs. 3-/2-) significantly impacts electronic effects. Steric effects: Methylation of the amino group (e.g., 3-Chloro-N-methyl analog) reduces nucleophilicity and may slow transmetallation steps in catalytic cycles .
Chloro vs. amino positioning: Adjacent chloro and amino groups (e.g., 3-Cl, 2-NH₂) may form intramolecular hydrogen bonds, altering solubility and crystallinity .
Stability and Hydrolysis
- All boronate esters are susceptible to hydrolysis under acidic or aqueous conditions, yielding boronic acids. However, electron-withdrawing groups (e.g., CF₃) slow hydrolysis compared to electron-donating groups (e.g., NH₂) .
Biological Activity Amino-substituted pyridines are common in drug discovery. For instance, the 4-amino group in the target compound may serve as a hydrogen-bond donor in enzyme interactions, while the 3-amino analog (CAS 1073354-96-7) could exhibit different binding affinities .
Research Findings
- Synthetic Utility : The target compound’s boronate ester undergoes efficient coupling with aryl halides, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidin-3(4H)-yl derivatives .
- Thermodynamic Stability : Computational studies using absolute hardness (η) principles indicate that electron-withdrawing groups (e.g., Cl, CF₃) increase molecular hardness, correlating with reduced reactivity but improved stability .
- Microbial Screening: Derivatives of 2-amino-4-chloropyridine boronate esters show moderate activity against E. coli and S.
Biological Activity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H15BClN2O2
- Molecular Weight : 239.51 g/mol
- CAS Number : 444120-94-9
- Melting Point : 87°C
Research indicates that compounds containing dioxaborolane moieties can exhibit various biological activities including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways.
- Antioxidant Activity : Dioxaborolane derivatives have shown potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses in vitro.
Table 1: Summary of Biological Activities
Case Study 1: DYRK1A Inhibition
A recent study explored the potential of this compound as a DYRK1A inhibitor. The compound demonstrated:
- IC50 Values : Nanomolar concentrations effectively inhibited DYRK1A.
- Mechanism : It was shown to bind competitively to the ATP-binding site of DYRK1A.
Case Study 2: Anti-inflammatory Properties
In vitro assays using BV2 microglial cells indicated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharide (LPS). The results suggest a potential therapeutic role in neuroinflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyridine precursors. For example, chloropyridine derivatives can undergo palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin) under inert conditions. Key reagents include Pd(dppf)Cl or Pd(PPh), with a base such as KOAc or NaCO in THF/water mixtures at 80–100°C .
Q. How should this boronate ester be characterized to confirm its structural integrity?
- Multinuclear NMR (¹H, ¹³C, and ¹¹B) is critical for verifying the boron-containing scaffold. The ¹¹B NMR typically shows a peak near 30–35 ppm for the dioxaborolane moiety. High-resolution mass spectrometry (HRMS) and FT-IR (to confirm B-O and C-Cl stretches) are complementary. For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in regiochemistry .
Q. What are the stability considerations for this compound under laboratory conditions?
- The boronate ester is moisture-sensitive and should be stored under inert gas (N or Ar) at –20°C. Hydrolysis of the dioxaborolane ring can occur in protic solvents (e.g., MeOH or HO), leading to boronic acid formation. Stability tests via TLC or HPLC under varying pH/temperature are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can competing side reactions during Suzuki coupling of this boronate ester be mitigated?
- Common side reactions include protodeboronation (loss of Bpin) and homocoupling . To suppress these:
- Use anhydrous, degassed solvents (THF/DMF) to minimize hydrolysis.
- Optimize the Pd catalyst (e.g., XPhos Pd G3 for sterically hindered substrates).
- Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) or CsF can stabilize the boronate intermediate .
Q. What strategies resolve contradictions in regioselectivity data for cross-coupling reactions involving this compound?
- Discrepancies in coupling sites (e.g., para vs. meta selectivity) may arise from competing directed vs. undirected borylation pathways . Computational studies (DFT) can map transition states, while competitive kinetic experiments with isotopic labeling (e.g., D/H exchange) clarify mechanistic pathways. Refer to meta-selective C–H borylation protocols using tailored ligands (e.g., anionic phosphines) .
Q. How does the electronic environment of the pyridine ring influence its reactivity in medicinal chemistry applications?
- The electron-withdrawing Cl substituent at position 2 and electron-donating NH at position 4 create a polarized π-system, enhancing its utility as a hydrogen-bond donor/acceptor in drug design. For example, it serves as a key intermediate in synthesizing kinase inhibitors or allosteric modulators via functionalization at the boron site (e.g., aryl/heteroaryl coupling) .
Q. What are the decomposition pathways of this compound under oxidative or thermal stress?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two primary pathways :
- Oxidative cleavage of the B–C bond at >200°C, yielding chloropyridine byproducts.
- Ring-opening hydrolysis under acidic conditions to form 4-amino-2-chloropyridine-5-boronic acid. LC-MS monitoring in accelerated stability studies (40°C/75% RH) is advised for pharmaceutical applications .
Methodological Guidance
Q. How to optimize crystallization conditions for X-ray analysis of derivatives?
- Use slow vapor diffusion with solvent pairs like CHCl/hexane or EtOAc/MeOH. For stubborn cases, seeding or additives (e.g., crown ethers) can induce nucleation. SHELXL refinement parameters should include anisotropic displacement for boron and chlorine atoms .
Q. What computational tools predict the electrophilic/nucleophilic behavior of this boronate ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
